molecular formula C8H5FN2O3S B2406432 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride CAS No. 2137817-93-5

2-Oxo-1H-quinoxaline-6-sulfonyl fluoride

Cat. No.: B2406432
CAS No.: 2137817-93-5
M. Wt: 228.2
InChI Key: ALGJXPNOQYUEED-UHFFFAOYSA-N
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Description

2-Oxo-1H-quinoxaline-6-sulfonyl fluoride: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound includes a quinoxaline core with a sulfonyl fluoride group at the 6-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride typically involves the functionalization of the quinoxaline core. One common method is the reaction of quinoxaline derivatives with sulfonyl fluoride reagents under specific conditions. For example, the reaction of 2-oxoquinoxaline with sulfonyl fluoride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biology and Medicine: The compound and its derivatives have shown promise in medicinal chemistry due to their biological activities, including antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride is utilized in the synthesis of dyes, fluorescent materials, and electroluminescent materials. It also finds applications in the development of organic sensitizers for solar cells and polymeric optoelectronic materials .

Mechanism of Action

The mechanism of action of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a keto group on the quinoxaline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-oxo-1H-quinoxaline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGJXPNOQYUEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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